molecular formula C10H17NO2 B13029209 8-Methoxy-2-azaspiro[4.5]decan-3-one

8-Methoxy-2-azaspiro[4.5]decan-3-one

Cat. No.: B13029209
M. Wt: 183.25 g/mol
InChI Key: XNJVJJOWKMMEIS-UHFFFAOYSA-N
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Description

8-Methoxy-2-azaspiro[4.5]decan-3-one is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at position 2, a ketone group at position 3, and a methoxy substituent at position 6. The spiro[4.5]decane core imparts conformational rigidity, which is advantageous in medicinal chemistry for enhancing target binding specificity and metabolic stability.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

8-methoxy-2-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C10H17NO2/c1-13-8-2-4-10(5-3-8)6-9(12)11-7-10/h8H,2-7H2,1H3,(H,11,12)

InChI Key

XNJVJJOWKMMEIS-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)CC(=O)NC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-azaspiro[4.5]decan-3-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction is typically carried out under controlled conditions to ensure the formation of the desired spiro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and cost-effectiveness, often involving catalytic hydrogenation, oxidation, and other steps to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler spiro compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methoxy-2-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis. By inhibiting this enzyme, the compound can disrupt the metabolic processes of certain organisms, making it effective against pests .

Comparison with Similar Compounds

1-Thia-4-azaspiro[4.5]decan-3-one Derivatives

These compounds replace the nitrogen at position 2 with sulfur (1-thia) and introduce additional substituents. For example:

  • 4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (2) : Exhibits a fluorine-substituted phenyl group at position 4, with a melting point (m.p.) of 142–143°C .
  • 4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one (F) : Features a chlorine substituent, m.p. 105–107°C, and IR C=O stretch at 1670 cm⁻¹ .

Comparison :

  • Methoxy substitution at position 8 in the target compound may enhance lipophilicity relative to halogenated phenyl groups in 1-thia derivatives .

8-Substituted Azaspiro Compounds

  • 8-Amino-2-azaspiro[4.5]decan-3-one: Substitutes methoxy with an amino group, increasing basicity and hydrogen-bonding capacity, as noted in its safety data sheet .

Comparison :

  • The 8-methoxy group in the target compound likely reduces metabolic oxidation compared to amino or hydroxyl substituents, improving stability .

Key Differences :

  • Sulfur-containing analogs rely on thioglycolic acid, whereas nitrogen/oxygen systems may use ammonia or alkoxylation reagents, impacting yield and purity .

Physicochemical Properties

Compound Melting Point (°C) IR C=O Stretch (cm⁻¹) Key Substituents
8-Methoxy-2-azaspiro[4.5]decan-3-one N/A N/A 8-OMe, 2-N
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 142–143 1677 4-FPh, 1-S
4-(2-Chlorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one 105–107 1670 2-ClPh, 1-S
AF710B (1-Thia-3,8-diazaspiro derivative) N/A N/A 2,8-dimethyl, indole-propanone

Analysis :

  • Halogenated phenyl groups (e.g., F, Cl) lower melting points compared to methoxy-substituted spiro compounds, likely due to reduced crystallinity .
  • C=O stretches in 1-thia analogs (~1670–1677 cm⁻¹) suggest electron-withdrawing substituents slightly increase carbonyl polarization .

Comparison :

  • The 8-methoxy group in Compound A may enhance blood-brain barrier penetration compared to polar 1-thia analogs, aligning with its use in oncology .
  • Sulfur-containing derivatives exhibit stronger antimicrobial effects, possibly due to thiol-mediated redox interactions .

Key Insight :

  • Methoxy substitution at position 8 balances lipophilicity and stability, avoiding the reactivity risks of amino groups .

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